molecular formula C7H4FIN2 B1499336 4-Amino-3-fluoro-5-iodobenzonitrile CAS No. 849353-46-4

4-Amino-3-fluoro-5-iodobenzonitrile

Cat. No.: B1499336
CAS No.: 849353-46-4
M. Wt: 262.02 g/mol
InChI Key: IVUPHTIFWULRNT-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2. It is characterized by the presence of an amino group (-NH2), a fluoro group (-F), and an iodo group (-I) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white to yellow solid and is used in various scientific research applications.

Properties

IUPAC Name

4-amino-3-fluoro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUPHTIFWULRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657873
Record name 4-Amino-3-fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-46-4
Record name 4-Amino-3-fluoro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849353-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzonitrile typically involves the following steps:

  • Halogenation: The starting material, benzene, undergoes halogenation to introduce iodine and fluorine atoms.

  • Amination: The halogenated benzene is then subjected to amination to introduce the amino group.

  • Nitrilation: Finally, the compound is nitrilated to introduce the nitrile group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aminobenzene

  • Substitution: Alkylated or arylated benzene derivatives

Scientific Research Applications

4-Amino-3-fluoro-5-iodobenzonitrile is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological processes and the development of new drugs.

  • Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-fluoro-5-iodobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

4-Amino-3-fluoro-5-iodobenzonitrile is similar to other halogenated benzene derivatives, such as 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile. it is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Other similar compounds include:

  • 4-Amino-2-fluoro-5-iodobenzonitrile

  • 4-Amino-3-iodobenzonitrile

  • 4-Amino-3-fluoro-5-bromobenzonitrile

Biological Activity

4-Amino-3-fluoro-5-iodobenzonitrile (AFIB) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on a review of relevant literature.

AFIB is characterized by the following chemical structure:

  • Molecular Formula : C7H5FNI
  • Molecular Weight : 237.03 g/mol
  • IUPAC Name : this compound

AFIB primarily acts as an inhibitor of Janus kinases (JAKs), particularly JAK1 and TYK2, which are crucial in the signaling pathways of various cytokines associated with inflammatory and autoimmune diseases. The inhibition of these kinases can lead to decreased signaling through the JAK-STAT pathway, which is implicated in numerous pathological conditions, including rheumatoid arthritis and other inflammatory disorders .

Inhibition of Cytokine Signaling

Research indicates that AFIB can inhibit the activity of JAK1 and TYK2, leading to reduced levels of pro-inflammatory cytokines such as IL-6 and IFNγ. This inhibition is particularly significant in conditions characterized by hypersecretion of these cytokines, including:

  • Autoimmune Diseases : Such as rheumatoid arthritis and systemic lupus erythematosus.
  • Inflammatory Conditions : Including asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Properties

AFIB has shown selective cytotoxicity against various cancer cell lines. In studies involving cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells, AFIB demonstrated significant anticancer effects comparable to established chemotherapeutics like doxorubicin. The IC50 values for AFIB were reported to be around 12.7 μM against glioblastoma cells, indicating its potential as an anticancer agent .

Case Studies

  • Rheumatoid Arthritis : In a preclinical model, AFIB was tested for its efficacy in reducing joint inflammation and damage associated with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and improved joint function .
  • Cancer Treatment : A study evaluating the effects of AFIB on HeLa cells revealed that it induced apoptosis in a dose-dependent manner, with early apoptotic effects observed at concentrations as low as 10 μM. Flow cytometry analysis confirmed significant cell cycle arrest in the G0/G1 phase .

Data Summary

Biological ActivityObserved EffectReference
JAK InhibitionReduced IL-6 and IFNγ levels
Cytotoxicity (HeLa cells)IC50 = 12.7 μM
Apoptosis InductionEarly apoptosis at 10 μM
Anti-inflammatory EffectsImproved joint function in RA models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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